

Application Note: Mass Spectrometry

Fragmentation of Enalaprilat D5 for Quantitative Analysis

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Compound of Interest

Compound Name: Enalaprilat D5

Cat. No.: B10799935

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Abstract

This application note provides a detailed protocol for the quantitative analysis of **Enalaprilat D5**, a deuterated internal standard for the active pharmaceutical ingredient Enalaprilat, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Included are the specific mass transitions, optimized experimental parameters, and a proposed fragmentation pathway. This information is critical for developing robust and accurate bioanalytical methods in preclinical and clinical drug development.

Introduction

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the body to its active metabolite, Enalaprilat. Accurate quantification of Enalaprilat in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as **Enalaprilat D5**, is the gold standard for LC-MS/MS-based quantification, as it corrects for matrix effects and variability in sample processing. Understanding the mass spectrometric behavior and fragmentation pattern of **Enalaprilat D5** is fundamental to developing sensitive and specific analytical methods.

Quantitative Mass Spectrometry Data

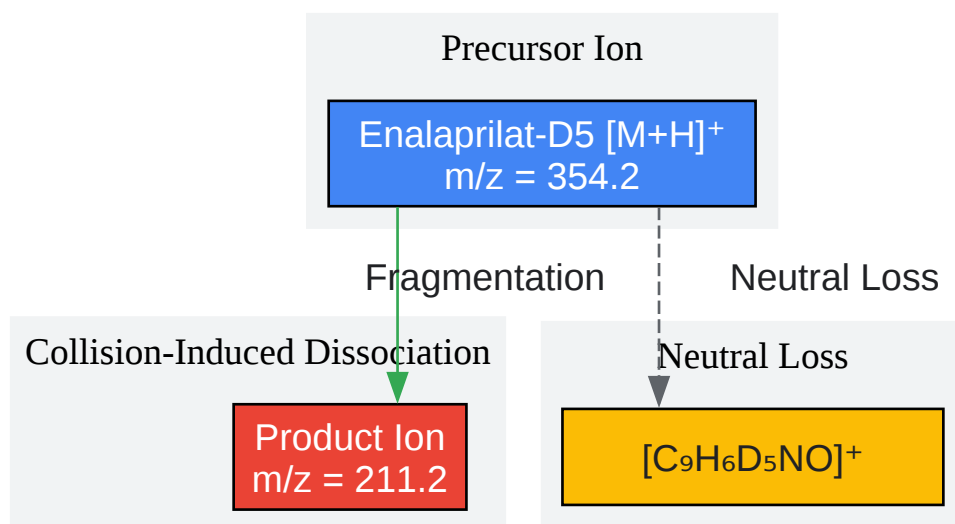
The analysis of **Enalaprilat D5** is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The protonated precursor ion ($[M+H]^+$) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

The key mass transitions for Enalaprilat and its deuterated internal standard, **Enalaprilat D5**, are summarized in the table below.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Enalaprilat	349.1	206.1[1]
Enalaprilat D5	354.2	211.2[2]

Proposed Fragmentation Pathway of Enalaprilat

The fragmentation of the protonated Enalaprilat molecule primarily occurs at the amide bond between the alanyl and prolyl residues. The resulting major product ion corresponds to the N-substituted proline ring. A similar fragmentation pattern is observed for **Enalaprilat D5**, with a corresponding mass shift of 5 Da in the product ion due to the deuterium labels on the phenyl ring.



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Caption: Fragmentation pathway of **Enalaprilat D5**.

Detailed Experimental Protocol

This protocol is a composite of established methods for the analysis of Enalaprilat using LC-MS/MS.^{[1][2]}

Sample Preparation (Protein Precipitation)

- To 100 µL of plasma sample, add 300 µL of acetonitrile (containing the internal standard, **Enalaprilat D5**).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Vortex and transfer to an autosampler vial for injection.

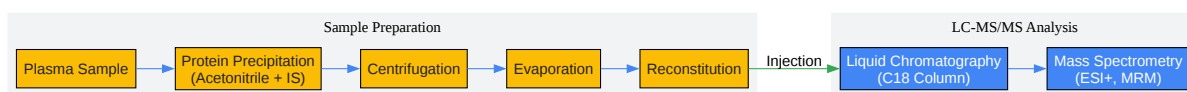
Liquid Chromatography (LC) Conditions

- LC System: Agilent 1200 series or equivalent
- Column: C18 analytical column (e.g., 4.6 x 50 mm, 5 µm)
- Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water. The exact ratio may need optimization but a common starting point is 50:50 (v/v).
- Flow Rate: 0.5 mL/min
- Injection Volume: 10 µL
- Column Temperature: 40°C

- Autosampler Temperature: 4°C

Mass Spectrometry (MS) Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000 or equivalent)
- Ionization Source: Electrospray Ionization (ESI), positive mode
- Ion Spray Voltage: 5500 V
- Temperature: 500°C
- Collision Gas (CAD): Nitrogen, set to medium or as optimized for the specific instrument.
- Curtain Gas (CUR): 20 (arbitrary units)
- Ion Source Gas 1 (GS1): 50 (arbitrary units)
- Ion Source Gas 2 (GS2): 50 (arbitrary units)
- Declustering Potential (DP): 60 V
- Entrance Potential (EP): 10 V
- Collision Energy (CE): Optimized for the transition of **Enalaprilat D5** (typically around 25-35 V). A starting value of 27 V is recommended.[2]
- Collision Cell Exit Potential (CXP): 10 V



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Caption: Experimental workflow for **Enalaprilat D5** analysis.

Conclusion

This application note provides the essential mass spectrometry data and a detailed experimental protocol for the quantitative analysis of **Enalaprilat D5**. The provided fragmentation pattern and optimized LC-MS/MS parameters will enable researchers to develop and validate robust bioanalytical methods for pharmacokinetic studies of Enalapril. The use of **Enalaprilat D5** as an internal standard is crucial for achieving the accuracy and precision required in regulated drug development environments.

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References

- 1. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
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